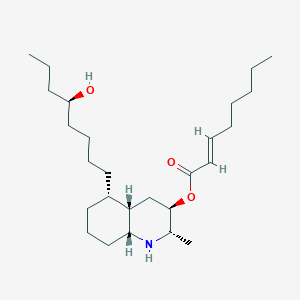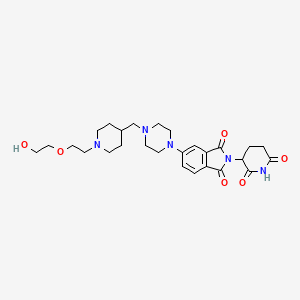
E3 Ligase Ligand-linker Conjugate 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 9 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the target protein, a linker, and a ligand for the E3 ubiquitin ligase. These molecules induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 9 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule to the ligand. The final step involves the conjugation of the target protein ligand to the linker .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes the purification of intermediates and the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 9 undergoes several types of chemical reactions, including:
Ubiquitination: The conjugate facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Primary amines: Used for linker introduction.
DIPEA in DMF: Used as a base and solvent, respectively.
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 9 has several scientific research applications, including:
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 9 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets involved include the E3 ubiquitin ligase and the target protein, while the pathways involved include the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 9 include:
Uniqueness
This compound is unique due to its specific ligand-linker combination, which allows for the targeted degradation of specific proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C27H37N5O6 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-7-5-19(6-8-29)18-30-9-11-31(12-10-30)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
Clave InChI |
IBUSDUDJADZWJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)


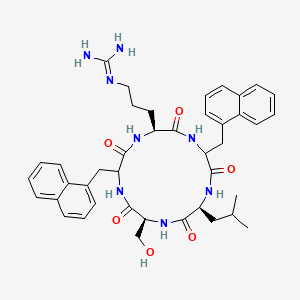

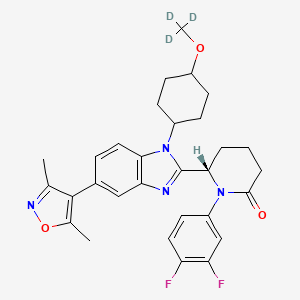




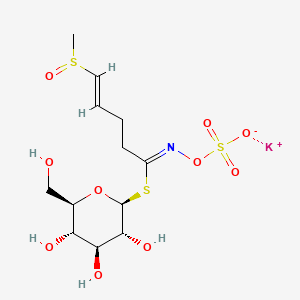
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
